

# C-Peptide as a Surrogate Endpoint in Clinical Trials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                              |           |
|----------------------|------------------------------|-----------|
| Compound Name:       | Proinsulin C-peptide (human) |           |
| Cat. No.:            | B15578127                    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

The validation of surrogate endpoints is a critical step in accelerating the development of novel therapies. In the context of type 1 diabetes, C-peptide has emerged as a robust candidate for a surrogate endpoint, reflecting endogenous beta-cell function and correlating with long-term clinical outcomes. This guide provides a comprehensive comparison of C-peptide with other endpoints, supported by experimental data and detailed methodologies, to aid researchers in designing and evaluating clinical trials.

## C-Peptide: A Reliable Indicator of Beta-Cell Function

Connecting peptide, or C-peptide, is a 31-amino acid polypeptide that is co-secreted in equimolar amounts with insulin from pancreatic beta cells during the cleavage of proinsulin.[1] [2] Unlike insulin, C-peptide is not significantly cleared by the liver, making it a more accurate and stable measure of endogenous insulin secretion.[1][2][3] Its utility as a biomarker for beta-cell health has been recognized for over four decades.[4]

Numerous studies have established a predictive relationship between stimulated C-peptide levels and meaningful clinical benefits for individuals with type 1 diabetes.[5][6][7] Preservation of C-peptide is strongly associated with improved glycemic control, reduced incidence of severe hypoglycemia, and a lower risk of developing long-term diabetic complications such as retinopathy and nephropathy.[4][5]





## **Comparative Analysis of Clinical Endpoints**

The selection of an appropriate endpoint is paramount in clinical trial design. While traditional endpoints like HbA1c are well-established, they present certain limitations in the context of trials for disease-modifying therapies in new-onset type 1 diabetes.

| Endpoint                                                 | Advantages                                                                                                                                                                                                                                  | Disadvantages                                                                                                                                                                                                                                                                                  |
|----------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| C-Peptide                                                | - Direct measure of endogenous insulin secretion.  [1][2] - High sensitivity to changes in beta-cell function.  [8] - Strong correlation with long-term clinical outcomes.[4]  [5] - Not confounded by exogenous insulin administration.[9] | - Not yet formally validated by all regulatory agencies as a surrogate endpoint for drug approval.[4] - Requires standardized stimulation tests (e.g., MMTT) for accurate assessment.[10][11]                                                                                                  |
| HbA1c                                                    | <ul> <li>Validated surrogate endpoint for long-term complications.[4]</li> <li>Reflects average glycemic control over 2-3 months.</li> <li>Widely used and understood in clinical practice.</li> </ul>                                      | - Insensitive measure of beta-cell function, especially with intensive insulin therapy.[8] - Can be influenced by factors other than beta-cell function (e.g., insulin dosing, diet, exercise) A new drug's effect on HbA1c can be difficult to discern in patients also receiving insulin.[4] |
| Severe Hypoglycemia                                      | - Directly measures a critical and feared complication of diabetes Clinically meaningful to patients.                                                                                                                                       | - Relatively infrequent in new-<br>onset type 1 diabetes,<br>requiring large and long trials<br>to show a statistically<br>significant difference.[4]                                                                                                                                          |
| Long-term Complications (e.g., retinopathy, nephropathy) | - Represents the ultimate clinical benefit of a therapy.                                                                                                                                                                                    | - Take years to develop,<br>making trials prohibitively long<br>and expensive for new drug<br>development.[4]                                                                                                                                                                                  |



A meta-analysis of 21 clinical trials involving disease-modifying therapies in new-onset type 1 diabetes demonstrated that interventions preserving C-peptide also led to statistically significant improvements in metabolic outcomes.[12][13] Specifically, a 24.8% greater preservation of C-peptide at 6 months was associated with a 0.55% lower HbA1c.[12] This evidence strongly supports the use of C-peptide as a surrogate endpoint that can reliably predict clinical benefit.

## **Experimental Protocols**

Accurate and standardized measurement of C-peptide is crucial for its use as a clinical trial endpoint. The most common method involves a mixed-meal tolerance test (MMTT).

## Mixed-Meal Tolerance Test (MMTT) Protocol for C-Peptide Measurement

- Patient Preparation: The patient fasts overnight for at least 8 hours.
- Baseline Sample: A baseline blood sample is collected for C-peptide and glucose measurement (Time 0).
- Meal Ingestion: The patient consumes a standardized liquid meal (e.g., Boost®) within 10 minutes. The amount is typically calculated based on the patient's body weight.
- Post-Meal Blood Sampling: Blood samples are collected at specific time points after meal ingestion, commonly at 30, 60, 90, and 120 minutes.[10]
- Sample Processing: Blood samples are collected in tubes containing a preservative (e.g., EDTA) and kept on ice. They are then centrifuged to separate the plasma, which is stored frozen until analysis.
- C-Peptide Analysis: C-peptide levels are measured using a validated immunoassay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
- Data Analysis: The primary endpoint is often the Area Under the Curve (AUC) of the C-peptide response over the 2-hour test period.[11] Other measures, such as the peak C-peptide level or the C-peptide/glucose ratio, may also be assessed.[1][11]



# Visualizing Key Pathways and Workflows Proinsulin Processing and Secretion

The following diagram illustrates the cleavage of proinsulin into insulin and C-peptide within the pancreatic beta cell and their subsequent co-secretion into the bloodstream.



Click to download full resolution via product page

Caption: Proinsulin is cleaved into insulin and C-peptide, which are then co-secreted.

#### **C-Peptide Measurement Workflow in a Clinical Trial**

This diagram outlines the typical workflow for measuring C-peptide as an endpoint in a clinical trial.





Click to download full resolution via product page

Caption: A typical workflow for C-peptide measurement in a clinical trial setting.

#### Conclusion

The body of evidence strongly supports the validation of C-peptide as a surrogate endpoint in clinical trials for disease-modifying therapies in type 1 diabetes. Its direct reflection of beta-cell function and its established correlation with long-term clinical benefits make it a superior endpoint to HbA1c in this context. Regulatory acceptance of C-peptide as a validated surrogate endpoint would significantly accelerate the development of novel treatments that can preserve



beta-cell function and improve the lives of individuals with type 1 diabetes.[7] Researchers and drug developers are encouraged to incorporate standardized C-peptide measurement into their clinical trial designs to generate the robust data needed to further solidify its role as a key outcome measure.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. mdpi.com [mdpi.com]
- 2. Postprandial C-Peptide to Glucose Ratio as a Marker of β Cell Function: Implication for the Management of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drshumard.com [drshumard.com]
- 4. breakthrought1d.org [breakthrought1d.org]
- 5. researchgate.net [researchgate.net]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. Evidence for C-Peptide as a Validated Surrogate to Predict Clinical Benefits in Trials of Disease-Modifying Therapies for Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. C-peptide determination in the diagnosis of type of diabetes and its management: A clinical perspective PMC [pmc.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. NIDDK Central Repository C-peptide and metabolic outcomes in trials of disease modifying therapy in new-onset type 1 diabetes [repository.niddk.nih.gov]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [C-Peptide as a Surrogate Endpoint in Clinical Trials: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15578127#validation-of-c-peptide-as-a-surrogate-endpoint-in-clinical-trials]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com